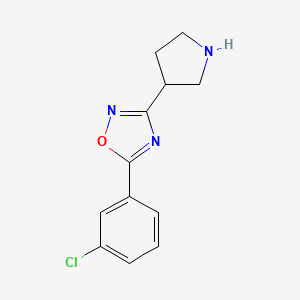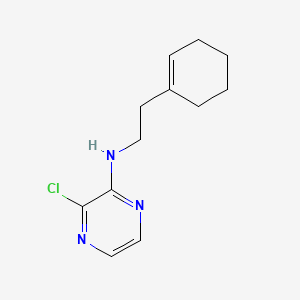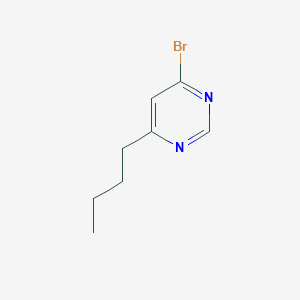
4-Bromo-6-butylpyrimidine
Overview
Description
4-Bromo-6-butylpyrimidine is a heterocyclic compound. It is a type of chemical compound that consists of a heteroatom (such as nitrogen, sulfur, or oxygen) that is present in a ring structure. The molecular weight of this compound is 215.09 g/mol .
Synthesis Analysis
The synthesis of similar compounds, such as 6-bromo-imidazo [4,5-b]pyridine derivatives, has been reported . The synthesis involves the condensation of 5-Bromo-2,3-diaminopyridine with a suitable aromatic aldehyde in the presence of molecular iodine in water, followed by alkylation reactions .
Molecular Structure Analysis
The IUPAC name of this compound is 4-bromo-6-sec-butylpyrimidine . The InChI code is 1S/C8H11BrN2/c1-3-6(2)7-4-8(9)11-5-10-7/h4-6H,3H2,1-2H3 .
Scientific Research Applications
Chemical Synthesis and Modification
4-Bromo-6-butylpyrimidine and its derivatives are primarily used in chemical synthesis and modification processes. For instance, 5-bromo-2,4-di-t-butylpyrimidine (a related compound) undergoes amination with potassium amide in liquid ammonia, yielding 6-amino-2,4-di-t-butylpyrimidine as a major product. This reaction showcases the chemical reactivity and utility of bromopyrimidines in generating aminated derivatives, potentially useful in developing novel compounds with various applications (Rasmussen & Plas, 2010).
Material Science and Molecular Rods
Brominated bipyrimidines, including structures similar to this compound, are key intermediates in synthesizing metal-complexing molecular rods. Efficient syntheses of these compounds have been developed, highlighting their importance in constructing complex molecular architectures, potentially useful in material science and nanotechnology (Schwab, Fleischer, & Michl, 2002).
Antiviral Research
Derivatives of bromopyrimidines, related to this compound, have been explored for their antiviral properties. Although the specific derivative mentioned in the user's query is not directly linked to antiviral research, closely related compounds exhibit significant antiviral activities, suggesting potential research avenues for this compound in this field. For example, certain brominated pyrimidine derivatives demonstrate inhibitory effects against retrovirus replication in cell culture, highlighting their potential as antiviral agents (Hocková et al., 2003).
Catalysis and Chemical Reactions
Bromopyrimidines, including those structurally similar to this compound, are used in various chemical reactions and catalytic processes. For instance, 5-brominated pyrimidines are involved in palladium-catalyzed aryl–aryl C–C coupling reactions and nucleophilic aromatic substitution reactions, indicating their versatility and importance in organic synthesis and catalysis (Verbitskiy et al., 2013).
Future Directions
Bromodomain-containing protein 4 (BRD4), which is targeted by similar bromo-substituted compounds, is emerging as a therapeutic target that acts synergistically with other targets of small-molecule drugs in cancer . Therefore, the discovery of potential new dual-target inhibitors of BRD4 may be a promising strategy for cancer therapy .
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, to which 4-bromo-6-butylpyrimidine belongs, play a vital role in various biological procedures and in cancer pathogenesis .
Mode of Action
It is known that pyrimidine derivatives interact with their targets due to their resemblance in structure with the nucleotide base pair of dna and rna . This allows them to interfere with the normal functioning of these molecules, leading to various changes in the cell.
Biochemical Pathways
Pyrimidine derivatives are known to affect a wide range of biological and pharmacological activities . They are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .
Pharmacokinetics
The suzuki–miyaura coupling reaction, which is often used in the synthesis of such compounds, is known for its mild and functional group tolerant reaction conditions, and the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents used .
Result of Action
It is known that pyrimidine derivatives have been designed and developed for their anticancer activity . The structure-activity relationship (SAR) of pyrimidine derivatives as anticancer agents has been a focus of research in the last decade .
Action Environment
The suzuki–miyaura coupling reaction, which is often used in the synthesis of such compounds, is known for its success under a variety of conditions .
properties
IUPAC Name |
4-bromo-6-butylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-2-3-4-7-5-8(9)11-6-10-7/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZFQBZICFTVFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=NC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



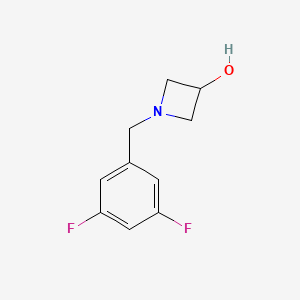
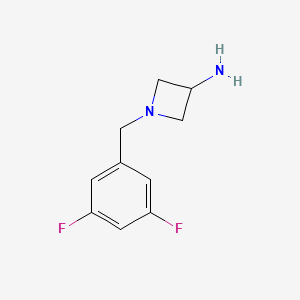
![2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1474709.png)
![3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1474711.png)
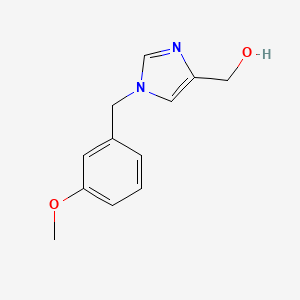

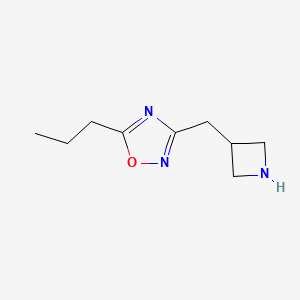
![(2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B1474718.png)

![N-isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1474721.png)

